molecular formula C15H19ClN2O3 B5593814 ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate

ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate

Cat. No. B5593814
M. Wt: 310.77 g/mol
InChI Key: QJFPIEHRLDXLGG-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate is a chemical compound that has been studied in various contexts due to its interesting chemical and physical properties. This analysis will focus on its synthesis, molecular and structural analysis, chemical reactions, and physical and chemical properties, based on available scientific research.

Synthesis Analysis

  • The synthesis of similar compounds has been achieved through various methods. For example, a derivative of this compound was synthesized as part of a study on dopamine D(4) receptor ligands, involving modifications to its structure (Perrone et al., 2000).

Molecular Structure Analysis

  • The molecular structure of related piperazine derivatives has been explored through crystallography and other techniques. One study synthesized a piperazine-2,5-dione derivative and analyzed its polymorphic crystalline forms (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

  • Piperazine derivatives exhibit a range of chemical reactions and properties. For example, a toxicologic investigation of a similar compound revealed insights into its absorption and excretion patterns (Coppi et al., 1967).

Physical Properties Analysis

  • The physical properties of piperazine derivatives have been studied in various contexts. For instance, the synthesis and characterization of a piperazine derivative were analyzed for molecular and crystal structure, providing insights into its physical properties (Mamat et al., 2012).

Chemical Properties Analysis

  • The chemical properties of related compounds have been extensively researched. A study on the impurity profile of a similar compound revealed important chemical properties and synthesis byproducts (Thomasberger et al., 1999).

Scientific Research Applications

Structural Characteristics and Supramolecular Interactions

The structural analysis of related compounds, such as Levocetirizinium dipicrate, reveals intricate hydrogen-bonded motifs and supramolecular interactions. These studies highlight the importance of the piperazine group and its protonation states, which are critical for forming stable crystal structures through hydrogen bonding and π–π stacking interactions. Such insights are invaluable for designing compounds with desired physical and chemical properties (Jasinski et al., 2010).

Biological Evaluation and Potential Applications

Derivatives of piperazine, including those incorporating acetyl and aryl(thio)carbamoyl groups, have been evaluated for various biological activities. For example, certain piperazine derivatives have been explored as potential herbicides and plant growth regulators. These compounds exhibit structure-activity relationships that could inform the development of new chemical families of herbicides and cytokinin mimics (Stoilkova et al., 2014).

Synthesis and Antimicrobial Activities

The synthesis and biological evaluation of novel compounds, such as 1,2,4-triazole derivatives and piperazine derivatives, demonstrate the versatile roles of these molecules. Some derivatives have shown significant antimicrobial activities, indicating their potential as therapeutic agents against various bacterial and fungal infections (Bektaş et al., 2010; Rajkumar et al., 2014).

Metabolic Studies

Investigations into the metabolism of related compounds, such as 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), have provided insights into the metabolic pathways and potential pharmacokinetic properties of piperazine derivatives. These studies are crucial for understanding the bioavailability, toxicity, and therapeutic potential of such compounds (Jiang et al., 2007).

Crystal Engineering and Molecular Association

Research on the hydrogen-bond association of piperazine derivatives emphasizes the importance of crystal engineering in drug development. Understanding the polymorphism and association of these compounds in solution and solid states can guide the synthesis of drugs with optimized efficacy and stability (Weatherhead-Kloster et al., 2005).

properties

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-2-21-15(20)18-9-7-17(8-10-18)14(19)11-12-3-5-13(16)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFPIEHRLDXLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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